10-Hydroxyoleoside 11-methyl ester
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Overview
Description
10-Hydroxyoleoside 11-methyl ester is a natural product that belongs to the class of secoiridoids. It is known for its wide range of biological and pharmacological activities. The compound has a molecular formula of C17H24O12 and a molecular weight of 420.37 g/mol . It is primarily used in research related to life sciences .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Hydroxyoleoside 11-methyl ester involves several steps, including the formation of the secoiridoid skeleton and subsequent functionalization. Specific synthetic routes and reaction conditions are often proprietary and detailed in specialized chemical literature .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, as the compound is primarily used for research purposes. it is typically produced in small quantities using advanced organic synthesis techniques .
Chemical Reactions Analysis
Types of Reactions
10-Hydroxyoleoside 11-methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
10-Hydroxyoleoside 11-methyl ester has several scientific research applications:
Chemistry: Used as a model compound for studying secoiridoid chemistry.
Biology: Investigated for its biological activities, including anti-cancer properties.
Medicine: Potential therapeutic applications due to its pharmacological activities.
Industry: Used in the development of new pharmaceuticals and natural product-based therapies
Mechanism of Action
The mechanism of action of 10-Hydroxyoleoside 11-methyl ester involves its interaction with various molecular targets and pathways. It has been shown to induce cell cycle arrest, increase reactive oxygen species (ROS) production, and affect mitochondrial membrane potential (MMP) in cancer cells . These actions contribute to its anti-cancer properties.
Comparison with Similar Compounds
10-Hydroxyoleoside 11-methyl ester is similar to other secoiridoids such as:
- 10-Hydroxyoleoside dimethyl ester
- 10-Hydroxyligustroside
- Multifloroside
Uniqueness
What sets this compound apart is its specific functional groups and the unique biological activities it exhibits. Its ability to induce cell cycle arrest and increase ROS production makes it a valuable compound for cancer research .
Properties
IUPAC Name |
2-[(2S,3E,4S)-3-(2-hydroxyethylidene)-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O12/c1-26-15(25)9-6-27-16(7(2-3-18)8(9)4-11(20)21)29-17-14(24)13(23)12(22)10(5-19)28-17/h2,6,8,10,12-14,16-19,22-24H,3-5H2,1H3,(H,20,21)/b7-2+/t8-,10+,12+,13-,14+,16-,17-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXBBPZLNJMTDC-KPZJISDNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(C(=CCO)C1CC(=O)O)OC2C(C(C(C(O2)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CO[C@H](/C(=C/CO)/[C@@H]1CC(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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